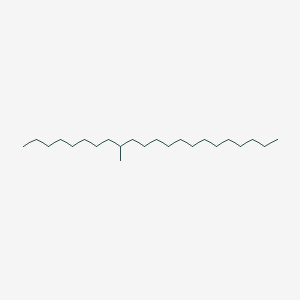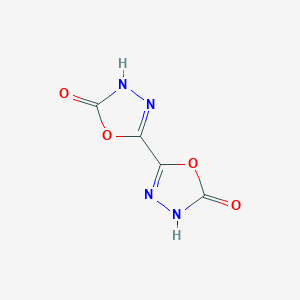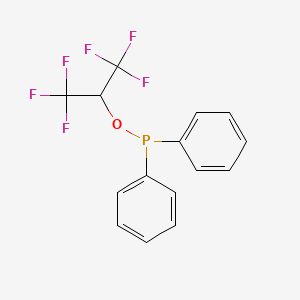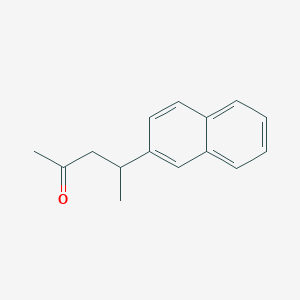![molecular formula C17H22ClN3O4 B14645933 N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide CAS No. 53941-81-4](/img/structure/B14645933.png)
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is a synthetic compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The benzyloxycarbonyl group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide typically involves the protection of the amine group using benzyl chloroformate. The reaction is carried out in the presence of a mild base at room temperature . The general reaction scheme is as follows:
Protection of the amine group: The amine group is reacted with benzyl chloroformate in the presence of a mild base to form the benzyloxycarbonyl-protected amine.
Coupling with 3-chloro-L-alanine: The protected amine is then coupled with 3-chloro-L-alanine using standard peptide coupling reagents.
Formation of the final product: The final step involves the coupling of the intermediate with N-methyl-L-proline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors helps to streamline the process and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The chloro group in the 3-chloro-L-alanyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and substituted analogs.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide involves the protection of amine groups during chemical synthesis. The benzyloxycarbonyl group reduces the nucleophilicity of the amine, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase and used in peptide synthesis.
N-Benzyloxycarbonylglycine: Used in dipeptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its chloro group and prolinamide moiety provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
53941-81-4 |
|---|---|
Fórmula molecular |
C17H22ClN3O4 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-3-chloro-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H22ClN3O4/c1-19-15(22)14-8-5-9-21(14)16(23)13(10-18)20-17(24)25-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,19,22)(H,20,24)/t13-,14-/m0/s1 |
Clave InChI |
KLQICQYPQIRCHA-KBPBESRZSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CNC(=O)C1CCCN1C(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


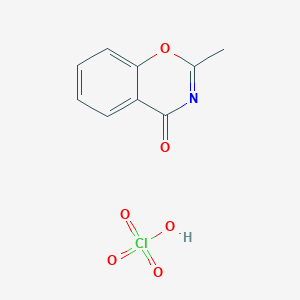
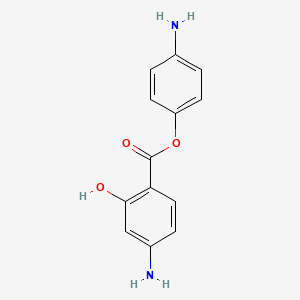
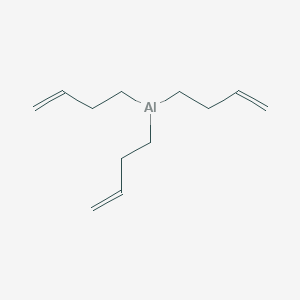
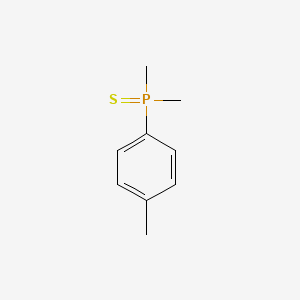
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
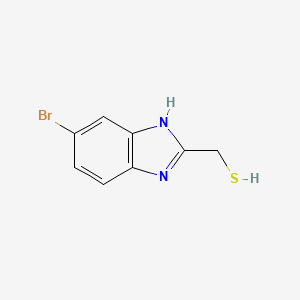
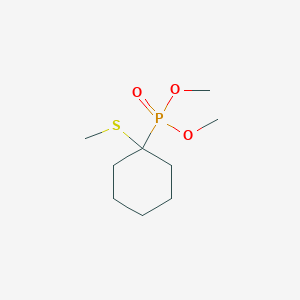
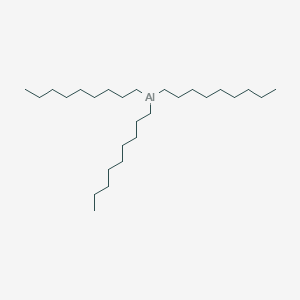
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
